molecular formula C20H12Br2N4O9 B11537598 4-bromo-2-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 5-nitrofuran-2-carboxylate

4-bromo-2-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 5-nitrofuran-2-carboxylate

Cat. No.: B11537598
M. Wt: 612.1 g/mol
InChI Key: PBPVTMJPYYELLM-NUGSKGIGSA-N
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Description

4-BROMO-2-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 5-NITROFURAN-2-CARBOXYLATE is a complex organic compound characterized by the presence of multiple functional groups, including bromine, nitro, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-2-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 5-NITROFURAN-2-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-2-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 5-NITROFURAN-2-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-BROMO-2-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 5-NITROFURAN-2-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-BROMO-2-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 5-NITROFURAN-2-CARBOXYLATE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various pharmacological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H12Br2N4O9

Molecular Weight

612.1 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 5-nitrofuran-2-carboxylate

InChI

InChI=1S/C20H12Br2N4O9/c21-12-1-3-15(35-20(28)17-5-6-19(34-17)26(31)32)11(7-12)9-23-24-18(27)10-33-16-4-2-13(25(29)30)8-14(16)22/h1-9H,10H2,(H,24,27)/b23-9+

InChI Key

PBPVTMJPYYELLM-NUGSKGIGSA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(O3)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)OCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

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